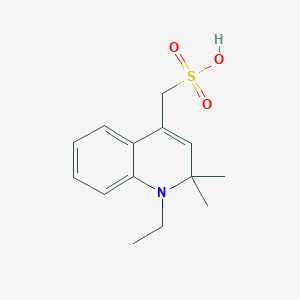
1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)-: It is known for its structural complexity and potential use in various scientific fields .
Méthodes De Préparation
The synthesis of 1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)- involves several steps. One common method includes the catalytic hydrogenation of N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine in the presence of a dehalogenation inhibitor, such as triphenylphosphite or trimethylphosphite, and a catalyst . This process is efficient and reduces the formation of undesirable byproducts.
Analyse Des Réactions Chimiques
1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation is a common reduction method, often using palladium or platinum catalysts.
Substitution: Halogenated aromatic compounds like this one can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)- involves its interaction with specific molecular targets. For instance, in the case of its derivative sertraline, it acts as a selective serotonin reuptake inhibitor (SSRI), blocking the reuptake of serotonin into presynaptic terminals. This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety .
Comparaison Avec Des Composés Similaires
1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)- is similar to other halogenated aromatic compounds, such as:
Sertraline: A well-known SSRI used in the treatment of depression and anxiety disorders.
rac-cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol: Another compound with similar structural features.
Propriétés
Numéro CAS |
755752-66-0 |
|---|---|
Formule moléculaire |
C16H15Cl2N |
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16-/m1/s1 |
Clé InChI |
SRPXSILJHWNFMK-BDJLRTHQSA-N |
SMILES isomérique |
C1C[C@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Chloro-2-pyrazinyl)-octahydro-2H-pyrido [1,2-a]pyrazine](/img/structure/B8657320.png)


![Benzyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B8657344.png)










